n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, and antifungal properties . The structure of this compound includes a naphthoquinone core with a chloro substituent and a phenylacetamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the aniline derivative replaces one of the chloro groups on the naphthoquinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cell lines, including prostate cancer.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide involves its interaction with cellular components, leading to cytotoxic effects. The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It targets specific molecular pathways, including the inhibition of DNA synthesis and the activation of apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of various naphthoquinone derivatives.
1-(3′-Chloro-1′,4′-dioxo-1′,4′-dihydronaphthalen-2′-yl)-5-substituted-1H-pyrimidine-2,4-dione: A hybrid compound with potential antibacterial activity.
Uniqueness
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylacetamide group enhances its cytotoxic effects compared to other similar compounds .
Properties
CAS No. |
4497-73-8 |
---|---|
Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h2-10H,1H3 |
InChI Key |
JKGOZYRVAYGIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.